4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position of the pyrimidine ring and a pyridine ring attached at the 2-position. This compound is known for its versatility and unique chemical properties, making it valuable in various fields, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation reaction between diethyl malonate and allyl bromide, followed by cyclization with amidine to form the pyrimidine ring . Another approach involves the use of ethyl cyanoacetate or isoxazole as starting materials, with subsequent steps leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis, which enhances reaction rates and yields. This method involves the use of specific reaction conditions, such as controlled temperature and pressure, to achieve high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Cross-Coupling Reactions: Catalyzed by palladium and mediated by copper, these reactions are valuable in the synthesis of complex organic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper mediators, and various organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) . Reaction conditions often involve controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of pharmaceutical compounds, particularly kinase inhibitors .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine has significant applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound interferes with cellular signaling pathways, leading to the modulation of gene expression and cell division . This mechanism is particularly relevant in the context of cancer therapy, where the compound’s ability to induce apoptosis and cell cycle arrest is exploited .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- (4-(4-(3-Chlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)(pyridin-3-yl)methanone
Uniqueness
4-Chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its reactivity and biological activity. This compound’s ability to serve as a versatile scaffold for drug development sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H7ClN4 |
---|---|
Molekulargewicht |
230.65 g/mol |
IUPAC-Name |
4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN4/c12-9-8-3-6-14-11(8)16-10(15-9)7-1-4-13-5-2-7/h1-6H,(H,14,15,16) |
InChI-Schlüssel |
LKBWKGFGXRPNGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1C(=NC(=N2)C3=CC=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.